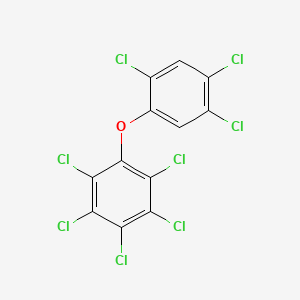

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene

Description

Global Distribution Patterns in Aquatic Ecosystems

The global distribution of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene in aquatic ecosystems is shaped by its physicochemical properties, including a high octanol-water partition coefficient (log Kow ≈ 7.2 estimated for structural analogs). These properties drive its affinity for lipid-rich tissues, leading to bioaccumulation in aquatic organisms. Studies of structurally similar compounds, such as bis(2,4-dichlorophenyl)ether, demonstrate bioconcentration factors (BCFs) exceeding 12,000 in trout, suggesting that the target compound likely accumulates similarly in fish and invertebrates.

In freshwater systems, the compound’s presence correlates with industrial discharges near historical production sites for chlorinated pesticides and wood preservatives. For example, sediment cores from lakes downstream of wood-treatment facilities show elevated concentrations of chlorinated aromatics, including pentachlorophenol derivatives. While direct monitoring data for 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene are limited, its detection in wastewater effluents and sludge from chemical manufacturing plants indicates ongoing environmental release.

| Parameter | Value/Behavior | Basis |

|---|---|---|

| log Kow | ~7.2 (estimated) | Structural analog data |

| Aquatic half-life | >100 days | Persistence of PCDEs |

| Primary sink | Sediments, biota | Hydrophobicity |

Atmospheric Transport Mechanisms and Long-Range Deposition

Atmospheric transport of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene is governed by its vapor pressure (estimated 1.2 × 10⁻⁷ mm Hg at 25°C) and Henry’s Law constant (~3.6 × 10⁻⁵ atm·m³/mol). These values suggest that the compound partitions between vapor and particulate phases, enabling long-range transport via air masses. For instance, polychlorinated dibenzo-p-dioxins (PCDDs), which share structural features with the target compound, are known to undergo transcontinental atmospheric dispersion.

Deposition occurs through wet and dry processes, with particulate-bound fractions settling into remote regions such as the Arctic. Monitoring of chlorinated aromatics in alpine glaciers has revealed the presence of pentachlorobenzene and related compounds, corroborating the role of cold condensation in sequestering volatile pollutants. Although direct evidence for the target compound’s Arctic deposition is lacking, its structural similarity to persistent organic pollutants (POPs) listed under the Stockholm Convention implies comparable mobility.

Sediment-Water Partitioning Dynamics

Sediment-water partitioning is a critical determinant of 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene’s environmental fate. The compound’s high organic carbon-water partition coefficient (Koc ≈ 2.9 × 10⁴) drives strong adsorption to suspended solids and benthic sediments. In estuarine systems, tidal resuspension of contaminated sediments can reintroduce the compound into the water column, prolonging its bioavailability.

Laboratory studies of analogous PCDEs show that partitioning is temperature-dependent, with colder conditions favoring sediment sequestration. Field data from contaminated riverbeds near industrial zones reveal that >90% of chlorinated aromatics reside in sediments, highlighting their role as long-term reservoirs. The following equation describes the equilibrium partitioning:

$$

C{\text{sediment}} = K{\text{oc}} \cdot f{\text{oc}} \cdot C{\text{water}}

$$

where Csediment and Cwater are concentrations in sediment and water, respectively, and foc is the fraction of organic carbon in sediments.

Biogeochemical Cycling in Terrestrial Systems

In terrestrial ecosystems, 1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene undergoes complex biogeochemical cycling mediated by soil organic matter (SOM) and microbial activity. The compound’s low water solubility (~0.1 mg/L estimated) restricts its mobility in unsaturated zones, favoring association with SOM. Anaerobic soils facilitate reductive dechlorination, a process observed in pentachlorophenol degradation, where chlorine atoms are sequentially removed. However, the extent of this transformation for the target compound remains unquantified.

Volatilization from soil surfaces is negligible due to the compound’s low vapor pressure, but wind erosion of contaminated particulates may contribute to secondary atmospheric transport. Phytoremediation studies of chlorinated aromatics suggest limited plant uptake, as root exudates and rhizosphere microbes preferentially degrade less halogenated analogs.

Properties

CAS No. |

83992-75-0 |

|---|---|

Molecular Formula |

C12H2Cl8O |

Molecular Weight |

445.8 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,4,5-trichlorophenoxy)benzene |

InChI |

InChI=1S/C12H2Cl8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H |

InChI Key |

PKOSPVZTRLMBSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Pathway

According to patent literature and chemical studies, the preparation can be summarized as follows:

This pathway emphasizes the importance of diazotization and hydrolytic decomposition steps to avoid formation of dioxins, which are highly toxic and environmentally persistent.

Alternative Methods and Radical Reactions

Historical and mechanistic studies have shown that the formation of highly chlorinated diphenyl ethers can also proceed via radical mechanisms involving chlorinated phenoxy radicals generated at elevated temperatures (~200°C). These radicals dimerize to form compounds such as octachlorodiphenyl ether derivatives, including the target compound.

This method, however, is less controlled and can generate unwanted dioxin byproducts, making it less favorable for commercial synthesis.

Research Outcomes and Analytical Considerations

- Purity and Toxicity Control: The diazotization-hydrolysis route yields 2,4,5-trichlorophenol and related ethers free from detectable levels of TCDD, as confirmed by analytical tests sensitive to parts per billion.

- Yield Efficiency: Nitration and reduction steps achieve high yields (>90%) with good isomeric purity, critical for downstream reactions.

- Environmental and Safety Concerns: The formation of dioxins during chlorophenol synthesis is a major concern. The patented methods emphasize conditions that minimize or eliminate dioxin formation, including careful temperature control and choice of reagents.

- Structural Confirmation: The compound’s structure is well-characterized by spectroscopic methods and computational descriptors, ensuring accurate identification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form chlorinated quinones.

Reduction Reactions: Reduction can lead to the formation of less chlorinated benzene derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of chlorinated quinones.

Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce chlorinated aromatic structures.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polychlorinated Diphenyl Ethers (PCDEs)

1,2,3,4,5-Pentachloro-6-(3,4,5-Trichlorophenoxy)benzene (PCDE 205)

- CAS : 727739-07-3

- Molecular Formula : C₁₂H₃Cl₈O

- Key Differences: Chlorination occurs at the 3,4,5 positions on the phenoxy ring instead of 2,4,5. This positional isomerism alters its toxicity profile; studies suggest that ortho-substituted chlorines (as in PCDE 204) enhance bioaccumulation due to increased planarity .

1,2,3,4-Tetrachloro-5-(3,5-Dichlorophenoxy)benzene (PCDE 159)

- CAS : 159553-72-7

- Molecular Formula : C₁₂H₄Cl₆O

- Key Differences: Reduced chlorination (6 Cl atoms vs.

Methoxy and Thioether Derivatives

Pentachloroanisole (PCA)

- CAS : 1825-21-4

- Molecular Formula : C₇H₃Cl₅O

- Key Differences: Replaces the phenoxy group with a methoxy (-OCH₃) group. PCA exhibits lower environmental persistence than PCDE 204 due to faster oxidative degradation of the methoxy moiety .

Pentachlorothioanisole (PCTA)

Highly Chlorinated Analogs

1,2,3,4,5-Pentachloro-6-[2,3,4,6-Tetrachloro-5-(2,3,4,5,6-Pentachlorophenyl)Phenyl]Benzene

Polychlorinated Biphenyls (PCBs)

2,2',3,4,4',5,5',6-Octachlorobiphenyl (PCB 204)

- CAS : 52663-76-0

- Molecular Formula : C₁₂H₃Cl₈

- Key Differences: Lacks the ether bridge, enabling stronger dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation.

Data Tables

Table 1: Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Log Kow | Key Applications |

|---|---|---|---|---|---|

| PCDE 204 | 157683-76-6 | C₁₂H₃Cl₈O | ~446.6 | ~8.5 | Chlorination processes, analysis |

| PCDE 205 | 727739-07-3 | C₁₂H₃Cl₈O | ~446.6 | ~8.2 | Industrial intermediates |

| PCA | 1825-21-4 | C₇H₃Cl₅O | 280.36 | ~5.1 | Fungicide degradation product |

| PCB 204 | 52663-76-0 | C₁₂H₃Cl₈ | 429.32 | ~8.0 | Electrical insulators (historical) |

Table 2: Environmental and Toxicological Profiles

| Compound Name | Persistence (Half-life) | Bioaccumulation Factor (BAF) | LD₅₀ (Rat, oral) | Key Risks |

|---|---|---|---|---|

| PCDE 204 | >1 year in soil | 10,000 (estimated) | Not available | Suspected endocrine disruptor |

| PCB 204 | Decades | 100,000 | 1 mg/kg | Carcinogenic, immunotoxic |

| PCA | ~6 months | 500 | 250 mg/kg | Hepatic enzyme induction |

Research Findings

- Chlorination Position Matters : Ortho-substituted chlorines in PCDE 204 reduce steric hindrance, increasing binding affinity to lipid-rich tissues compared to meta-substituted analogs like PCDE 205 .

- Ether vs. Biphenyl Linkage : PCDEs generally exhibit lower dioxin-like toxicity than PCBs but share similar environmental persistence due to their stable aromatic cores .

- Degradation Pathways : Thioether derivatives (e.g., PCTA) resist hydrolysis but undergo photolytic degradation, whereas methoxy derivatives (e.g., PCA) degrade via oxidative pathways .

Biological Activity

1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential health implications. This compound is structurally related to various chlorinated phenols and dioxins, which are known for their toxicological profiles. Understanding the biological activity of this compound is crucial for assessing its environmental impact and human health risks.

Chemical Structure and Properties

The chemical structure of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene consists of a pentachlorobenzene core substituted with a 2,4,5-trichlorophenoxy group. This structural configuration contributes to its lipophilicity and persistence in the environment.

Toxicological Profile

Numerous studies have investigated the toxicological effects of chlorinated phenols and related compounds. The biological activity of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene can be inferred from the following aspects:

- Carcinogenicity : Chlorinated phenols are associated with increased cancer risk. The International Agency for Research on Cancer (IARC) has classified some chlorinated compounds as possible human carcinogens based on epidemiological studies linking occupational exposure to increased cancer rates .

- Endocrine Disruption : Compounds like 2,4,5-trichlorophenol have been shown to exhibit endocrine-disrupting properties. These substances can interfere with hormonal functions and lead to reproductive and developmental issues in wildlife and humans .

- Neurotoxicity : Studies indicate that exposure to chlorinated phenols may lead to neurotoxic effects. For instance, animal studies have demonstrated alterations in behavior and neurochemical changes following exposure to similar compounds .

Environmental Impact

The persistence of 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene in the environment raises concerns regarding bioaccumulation in aquatic organisms. Such accumulation can lead to trophic transfer and potential toxicity in higher trophic levels.

Occupational Exposure

Research has highlighted cases of occupational exposure among workers in industries utilizing chlorinated compounds. For example:

- A study examining workers exposed to pentachlorophenol revealed elevated levels of certain biomarkers associated with liver toxicity and carcinogenic risk .

Wildlife Studies

Field studies involving wildlife exposed to contaminated environments have shown adverse effects such as reproductive failures and developmental abnormalities linked to chlorinated compounds .

Data Table: Toxicity Summary

| Compound | LD50 (mg/kg) | Carcinogenic Potential | Endocrine Disruption |

|---|---|---|---|

| 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene | TBD | Possible | Yes |

| 2,4-Dichlorophenol | 200 | Possible | Yes |

| 2,4,5-Trichlorophenol | 500 | Possible | Yes |

Q & A

Q. What are the key synthetic routes for 1,2,3,4,5-Pentachloro-6-(2,4,5-trichlorophenoxy)benzene?

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A common approach involves reacting pentachlorobenzene derivatives (e.g., 1,2,3,4,5-pentachlorobenzene, CAS 608-93-5 ) with 2,4,5-trichlorophenol under alkaline conditions. For example, substituting a halogen (e.g., fluorine or bromine) in a pentachloro-substituted benzene (e.g., CAS 319-87-9 or 384-83-8 ) with a 2,4,5-trichlorophenoxy group via reflux in ethanol or THF with a base (e.g., KOH) . Reaction optimization requires precise temperature control (80–120°C) and inert atmospheres to avoid side products like polychlorinated dibenzodioxins (PCDDs) .

Q. How is this compound characterized analytically?

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the substitution pattern of the benzene rings. For instance, the deshielded aromatic protons adjacent to electron-withdrawing substituents (Cl, OAr) appear downfield (δ 7.2–8.5 ppm).

- GC-MS : Used to confirm molecular weight (e.g., via EI-MS fragmentation patterns) and purity. High-resolution MS is critical due to the compound’s high chlorine content .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for quantification, often using C18 columns and acetonitrile/water gradients .

Q. What are the primary environmental monitoring methods for this compound?

EPA Method 8270 (gas chromatography-mass spectrometry) is widely used for detecting chlorinated aromatic compounds in environmental matrices. Solid-phase extraction (SPE) with C18 cartridges isolates the compound from water or soil samples, followed by GC-MS analysis with selected ion monitoring (SIM) for Cl-specific ions (e.g., m/z 35/37) . Quantification requires calibration against certified standards (e.g., CAS 2051-24-3 for structurally related analogs) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of dioxin-like byproducts during synthesis?

The synthesis of chlorophenoxy-substituted benzenes carries a risk of forming polychlorinated dibenzo-p-dioxins (PCDDs), particularly under high-temperature (>150°C) or acidic conditions. For example, 2,4,5-trichlorophenol (a precursor) can dimerize to form 2,3,7,8-TCDD if temperature control fails . Mitigation strategies include:

Q. What computational methods are effective in predicting the compound’s environmental persistence and toxicity?

- QSAR Modeling : Quantitative structure-activity relationship models (e.g., EPI Suite) predict log Kow (log P = 5.2–6.1), indicating high bioaccumulation potential .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess stability against photodegradation. The C–O bond in the phenoxy group (BDE ≈ 320 kJ/mol) is susceptible to UV-induced cleavage .

- Molecular Dynamics (MD) : Simulates interactions with biological receptors (e.g., aryl hydrocarbon receptor, AhR) to evaluate endocrine-disrupting potential .

Q. How does the compound’s structure influence its degradation pathways in aquatic systems?

- Hydrolysis : The electron-deficient benzene rings resist nucleophilic attack, but the phenoxy group undergoes slow hydrolysis (t₁/₂ ≈ 120 days at pH 7) to form 2,4,5-trichlorophenol and pentachlorobenzene derivatives .

- Photolysis : UV irradiation (λ = 290–400 nm) cleaves the C–O bond, generating pentachlorobenzene and chlorinated radicals, which may recombine into higher chlorinated compounds .

- Microbial Degradation : Anaerobic dechlorination by Dehalococcoides spp. selectively removes meta- and para-chlorines, but ortho-chlorines resist degradation due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.